Rosiglitazone maleate

Catalog No.
S541826
CAS No.
155141-29-0
M.F
C22H23N3O7S
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosiglitazone maleate

CAS Number

155141-29-0

Product Name

Rosiglitazone maleate

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H23N3O7S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SUFUKZSWUHZXAV-BTJKTKAUSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-((4-(2-methyl-2-(pyridinylamino)ethoxy)phenyl)methyl)-2,4-thiazolidinedione-2-butenedioate, Avandia, BRL 49653, BRL-49653, BRL49653, rosiglitazone, rosiglitazone maleate

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Rosiglitazone maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717764. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding its mechanism of action: Rosiglitazone maleate works by activating a cellular receptor called peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a role in regulating blood sugar levels. Research is ongoing to better understand how PPARγ activation impacts the body and how rosiglitazone maleate interacts with this process ).
  • Potential benefits beyond diabetes: Studies have explored the possibility that rosiglitazone maleate may have anti-inflammatory and other properties beyond its effects on blood sugar. Research is investigating its potential applications in conditions such as cancer, heart disease, and Alzheimer's disease . It is important to note that these are preliminary investigations, and rosiglitazone maleate is not currently prescribed for any of these conditions.

Rosiglitazone maleate is a thiazolidinedione compound primarily used as an anti-diabetic medication. It is marketed under the brand name Avandia and functions by enhancing insulin sensitivity in peripheral tissues, particularly muscle and adipose tissue. The chemical structure of rosiglitazone maleate is characterized by a thiazolidinedione ring and a pyridine moiety, which contribute to its biological activity. The molecular formula is C22H23N3O7SC_{22}H_{23}N_{3}O_{7}S with a molecular weight of approximately 473.52 g/mol . It exists as a white to off-white solid with a melting point between 122°C and 123°C, and is soluble in ethanol and buffered aqueous solutions at low pH .

In scientific research, rosiglitazone maleate interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a protein found inside cells []. PPARγ plays a role in regulating gene expression []. However, the specific details of how this interaction influences cellular processes are still being explored [].

Rosiglitazone maleate undergoes various metabolic transformations in the body, primarily through the action of cytochrome P450 enzymes. The major metabolic pathways include:

  • N-demethylation: Removal of methyl groups from the nitrogen atom.
  • Hydroxylation: Addition of hydroxyl groups to the molecule.
  • Conjugation: Formation of conjugates with sulfate and glucuronic acid.

These reactions yield metabolites that are considerably less active than the parent compound, indicating that they do not contribute significantly to its insulin-sensitizing effects .

The primary mechanism of action for rosiglitazone maleate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose and lipid metabolism, influencing the expression of genes involved in insulin sensitivity. In addition to its metabolic effects, rosiglitazone has been shown to exert anti-inflammatory effects by modulating nuclear factor kappa-B (NFκB) signaling pathways . Recent studies suggest potential benefits for certain Alzheimer's disease patients, particularly those not expressing the ApoE4 allele .

Rosiglitazone maleate can be synthesized through several chemical methods, typically involving the following steps:

  • Formation of Thiazolidinedione: The initial step involves creating the thiazolidinedione core through cyclization reactions involving appropriate precursors.
  • Pyridine Substitution: A pyridine ring is introduced via nucleophilic substitution reactions.
  • Salt Formation: The final step involves reacting rosiglitazone with maleic acid to form rosiglitazone maleate, enhancing its solubility and bioavailability.

These synthetic routes require careful control of reaction conditions to ensure high yield and purity .

Rosiglitazone maleate is primarily used for the management of type 2 diabetes mellitus. Its applications include:

  • Insulin Sensitization: Enhancing insulin sensitivity in patients with insulin resistance.
  • Combination Therapy: Often used in conjunction with other anti-diabetic medications such as metformin or sulfonylureas to improve glycemic control .
  • Potential Neuroprotective Effects: Ongoing research investigates its role in neurodegenerative diseases like Alzheimer's .

Rosiglitazone maleate exhibits significant drug interactions primarily due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • CYP2C8 Inhibitors (e.g., gemfibrozil): These can increase levels of rosiglitazone, leading to potential toxicity.
  • CYP2C8 Inducers (e.g., rifampin): These may decrease rosiglitazone levels, reducing its efficacy .

Monitoring for adverse effects such as fluid retention and cardiovascular events is critical when used alongside other medications.

Rosiglitazone belongs to a class of drugs known as thiazolidinediones, which includes several other compounds. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
PioglitazonePPARγ agonistBroader effects on PPARα; lower cardiovascular risk compared to rosiglitazone .
TroglitazonePPARγ agonistWithdrawn from the market due to hepatotoxicity concerns .
CiglitazonePPARγ agonistLess commonly used; primarily experimental status .

Uniqueness of Rosiglitazone Maleate

Rosiglitazone maleate's unique profile lies in its selective binding to PPARγ without significant interaction with PPARα, differentiating it from other thiazolidinediones like pioglitazone. Its association with specific adverse effects, including cardiovascular risks, has shaped its clinical use and regulatory scrutiny over time .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

473.12567125 g/mol

Monoisotopic Mass

473.12567125 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KX2339DP44

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rosiglitazone is indicated in the treatment of type 2 diabetes mellitus: as monotherapy-in patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intoleranceas dual oral therapy in combination with-metformin, in patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin-a sulphonylurea, only in patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite monotherapy with a sulphonylureaas triple oral therapy in combination with-metformin and a sulphonylurea, in patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy (see section 4. 4).
Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: in combination with metformin particularly in overweight patients. in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.
Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: - in combination with metformin particularly in overweight patients. ­- in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.
Alzheimer's Disease

Pharmacology

Rosiglitazone Maleate is the maleate salt of rosiglitazone, an orally-active thiazolidinedione with antidiabetic properties and potential antineoplastic activity. Rosiglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10BD03
A10BG02

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

155141-29-0

Wikipedia

Rosiglitazone maleate

FDA Medication Guides

Avandamet
Metformin Hydrochloride; Rosiglitazone Maleate
TABLET;ORAL
SB PHARMCO
04/05/2017
Avandaryl
Glimepiride; Rosiglitazone Maleate
04/27/2023
Avandia
Rosiglitazone Maleate
WOODWARD
02/05/2019

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
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10: Yavasoglu I, Sargin G, Kadikoylu G, Karul A, Bolaman Z. The activity of atorvastatin and rosiglitazone on CD38, ZAP70 and apoptosis in lymphocytes of B-cell chronic lymphocytic leukemia in vitro. Med Oncol. 2013;30(3):603. doi: 10.1007/s12032-013-0603-y. Epub 2013 May 19. PubMed PMID: 23686733.
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